molecular formula C18H14BrNO3 B4995700 3-acetyl-1-(3-bromophenyl)-4-hydroxy-2-phenyl-2H-pyrrol-5-one

3-acetyl-1-(3-bromophenyl)-4-hydroxy-2-phenyl-2H-pyrrol-5-one

Cat. No.: B4995700
M. Wt: 372.2 g/mol
InChI Key: VHCBIARSNIAYEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-acetyl-1-(3-bromophenyl)-4-hydroxy-2-phenyl-2H-pyrrol-5-one is a complex organic compound that belongs to the class of pyrrolones This compound is characterized by the presence of an acetyl group, a bromophenyl group, a hydroxy group, and a phenyl group attached to a pyrrolone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-acetyl-1-(3-bromophenyl)-4-hydroxy-2-phenyl-2H-pyrrol-5-one typically involves multi-step organic reactions. One common method includes the reaction of 3-bromoacetophenone with phenylhydrazine to form an intermediate hydrazone, which is then cyclized to form the pyrrolone ring. The reaction conditions often involve the use of solvents like ethanol or acetic acid and catalysts such as hydrochloric acid or sulfuric acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

3-acetyl-1-(3-bromophenyl)-4-hydroxy-2-phenyl-2H-pyrrol-5-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The reaction conditions often involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include ketones, alcohols, and substituted derivatives of the original compound. These products can be further utilized in various chemical and pharmaceutical applications .

Scientific Research Applications

3-acetyl-1-(3-bromophenyl)-4-hydroxy-2-phenyl-2H-pyrrol-5-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-acetyl-1-(3-bromophenyl)-4-hydroxy-2-phenyl-2H-pyrrol-5-one involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to the modulation of biochemical pathways. For example, its antioxidant properties may involve the scavenging of free radicals and the inhibition of oxidative stress .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-acetyl-1-(3-bromophenyl)-4-hydroxy-2-phenyl-2H-pyrrol-5-one is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-acetyl-1-(3-bromophenyl)-4-hydroxy-2-phenyl-2H-pyrrol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14BrNO3/c1-11(21)15-16(12-6-3-2-4-7-12)20(18(23)17(15)22)14-9-5-8-13(19)10-14/h2-10,16,22H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHCBIARSNIAYEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C(=O)N(C1C2=CC=CC=C2)C3=CC(=CC=C3)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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